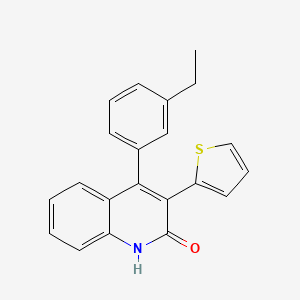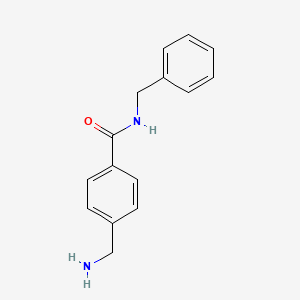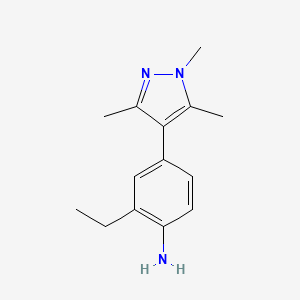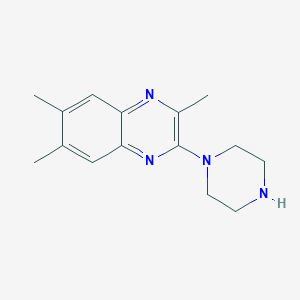
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a quinoline core substituted with a thiophene ring and an ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated quinoline derivative.
Addition of the Ethylphenyl Group: The ethylphenyl group can be added through a Friedel-Crafts alkylation reaction, where an ethylbenzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitro, or alkyl-substituted quinoline derivatives.
科学的研究の応用
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one can be compared with other similar compounds such as:
4-phenyl-3-thiophen-2-yl-1H-quinolin-2-one: Lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(3-methylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one: Contains a methyl group instead of an ethyl group, which may result in different steric and electronic effects.
4-(3-ethylphenyl)-3-furan-2-yl-1H-quinolin-2-one: Substitutes the thiophene ring with a furan ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C21H17NOS |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
4-(3-ethylphenyl)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H17NOS/c1-2-14-7-5-8-15(13-14)19-16-9-3-4-10-17(16)22-21(23)20(19)18-11-6-12-24-18/h3-13H,2H2,1H3,(H,22,23) |
InChIキー |
XLAAGTNTOQUEJX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2=C(C(=O)NC3=CC=CC=C32)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)



![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

